2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one
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Overview
Description
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one is a complex organic compound with the molecular formula C29H28O5 and a molecular weight of 456.52962 This compound is characterized by its unique structure, which includes benzoyl groups, an ethoxyphenyl group, and a hydroxy-methylcyclohexanone core
Preparation Methods
The synthesis of 2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexanone core: This step involves the reaction of appropriate starting materials under controlled conditions to form the cyclohexanone ring.
Introduction of benzoyl groups: Benzoylation reactions are carried out using benzoyl chloride in the presence of a base such as pyridine.
Addition of the ethoxyphenyl group: This step involves the reaction of the intermediate with 4-ethoxyphenylboronic acid under Suzuki coupling conditions.
Hydroxylation and methylation: The final steps involve hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the desired positions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzoyl group.
Coupling Reactions: The ethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted cyclohexanones, alcohols, and ketones.
Scientific Research Applications
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Mechanism of Action
The mechanism of action of 2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzoyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one can be compared with similar compounds such as:
2,4-Dibenzoyl-3-(4-methoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-ethylcyclohexan-1-one: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and applications.
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-2-one: This compound has the hydroxy and methyl groups at different positions, which can alter its reactivity and interactions with molecular targets.
Properties
CAS No. |
5109-04-6 |
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Molecular Formula |
C29H28O5 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2,4-dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C29H28O5/c1-3-34-22-16-14-19(15-17-22)24-25(27(31)20-10-6-4-7-11-20)23(30)18-29(2,33)26(24)28(32)21-12-8-5-9-13-21/h4-17,24-26,33H,3,18H2,1-2H3 |
InChI Key |
PUPGGCCQMHAVGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C3=CC=CC=C3)(C)O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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